Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride

Description

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is hexadecyl-dimethyl-(3-triethoxysilylpropyl)azanium chloride . This designation follows substitutive nomenclature rules, where:

- Hexadecyl denotes the 16-carbon alkyl chain ($$C{16}H{33}$$) attached to the nitrogen atom.

- Dimethyl specifies two methyl groups ($$-CH_3$$) bonded to the ammonium center.

- (3-Triethoxysilylpropyl) describes a three-carbon chain ($$-CH2CH2CH2-$$) linking the ammonium group to a triethoxysilyl moiety ($$-Si(OCH2CH3)3$$).

- Azanium indicates the positively charged nitrogen atom, balanced by a chloride counterion ($$Cl^-$$).

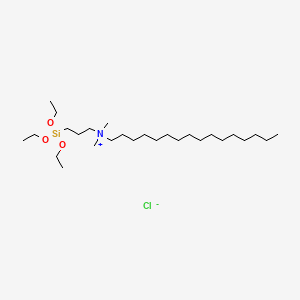

The structural formula is represented as:

$$ \text{CCCCCCCCCCCCCCCC}N^+(C)CCCSi(OCC)OCC \cdot Cl^- $$

This SMILES notation captures the molecule’s topology, emphasizing the connectivity between the alkyl chain, ammonium core, and silane group.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 94134-21-1 . Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| EC Number | 302-788-4 | |

| DSSTox Substance ID | DTXSID60916375 | |

| Wikidata ID | Q82887583 | |

| PubChem CID | 3023664 |

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.

Molecular Formula and Weight Calculations

The molecular formula $$C{27}H{60}ClNO_3Si$$ reflects:

- 27 carbon atoms : 16 from the hexadecyl chain, 6 from the dimethyl groups, 3 from the propyl linker, and 2 from the ethoxy groups.

- 60 hydrogen atoms : Distributed across the alkyl, propyl, and ethoxy substituents.

- 1 chloride ion : Balancing the ammonium group’s positive charge.

Molecular Weight Calculation :

$$

\begin{align}

\text{Carbon (C): } &27 \times 12.01 = 324.27 \

\text{Hydrogen (H): } &60 \times 1.008 = 60.48 \

\text{Chlorine (Cl): } &1 \times 35.45 = 35.45 \

\text{Nitrogen (N): } &1 \times 14.01 = 14.01 \

\text{Oxygen (O): } &3 \times 16.00 = 48.00 \

\text{Silicon (Si): } &1 \times 28.09 = 28.09 \

\hline

\text{Total: } &324.27 + 60.48 + 35.45 + 14.01 + 48.00 + 28.09 = 510.30 \text{ g/mol} \

\end{align}

$$

This matches the PubChem-calculated value of 510.3 g/mol , with minor discrepancies (e.g., 510.31 g/mol) attributable to rounding conventions.

Synonymous Designations in Chemical Databases

The compound is cataloged under multiple aliases, reflecting its use in diverse contexts:

| Synonym | Database/Source |

|---|---|

| Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride | PubChem, Evitachem |

| SCHEMBL2000719 | PubChem |

| EINECS 302-788-4 | PubChem, Chemical-Suppliers.eu |

| 94134-21-1 | CAS Registry |

These synonyms ensure consistent identification in academic literature, safety data sheets, and commercial catalogs. The triethoxysilylpropyl descriptor underscores its role as a silane coupling agent, while hexadecyldimethyl highlights its surfactant properties.

Propriétés

Numéro CAS |

94134-21-1 |

|---|---|

Formule moléculaire |

C27H60ClNO3Si |

Poids moléculaire |

510.3 g/mol |

Nom IUPAC |

hexadecyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride |

InChI |

InChI=1S/C27H60NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28(5,6)26-24-27-32(29-8-2,30-9-3)31-10-4;/h7-27H2,1-6H3;1H/q+1;/p-1 |

Clé InChI |

RYJVNHWSPPNQPJ-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du CHLORURE DE HEXADÉCYLDIMÉTHYL[3-(TRIÉTHOXY-SILYL)PROPYL]AMMONIUM implique généralement la réaction de l'hexadéclydiméthylamine avec le chlorure de 3-(triéthoxysilyl)propyle. La réaction est effectuée dans un solvant organique tel que le méthanol ou l'éthanol sous reflux. Le produit est ensuite purifié par recristallisation ou distillation .

Méthodes de Production Industrielle

Dans les milieux industriels, la production du CHLORURE DE HEXADÉCYLDIMÉTHYL[3-(TRIÉTHOXY-SILYL)PROPYL]AMMONIUM implique des réacteurs à grande échelle où les réactifs sont mélangés et chauffés sous des conditions contrôlées. Le mélange réactionnel est ensuite soumis à diverses étapes de purification, y compris la filtration, la distillation et le séchage, pour obtenir le produit final à haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions

Le CHLORURE DE HEXADÉCYLDIMÉTHYL[3-(TRIÉTHOXY-SILYL)PROPYL]AMMONIUM subit plusieurs types de réactions chimiques, notamment:

Hydrolyse: Le composé peut s'hydrolyser en présence d'eau, conduisant à la formation de groupes silanol.

Substitution: Il peut participer à des réactions de substitution nucléophile en raison de la présence du groupe ammonium quaternaire.

Oxydation et Réduction: Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.

Réactifs et Conditions Communes

Hydrolyse: Se produit généralement en solutions aqueuses à un pH neutre ou légèrement acide.

Substitution: Les réactifs courants comprennent les nucléophiles tels que les halogénures ou les hydroxydes.

Oxydation et Réduction: Implique des agents oxydants comme le peroxyde d'hydrogène ou des agents réducteurs comme le borohydrure de sodium.

Principaux Produits

Hydrolyse: Produit des groupes silanol et des alcools correspondants.

Substitution: Entraîne la formation de divers composés ammonium substitués.

Oxydation et Réduction: Conduite à la formation de dérivés oxydés ou réduits du composé d'origine.

Applications De Recherche Scientifique

Surface Modification

1.1 Silane Coupling Agent

Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride serves as an effective silane coupling agent. It can create durable bonds between organic and inorganic materials, enhancing adhesion properties in composite materials. This is particularly useful in industries such as coatings, adhesives, and sealants where strong interfacial bonding is crucial .

1.2 Polymerization

Research has shown that this compound can undergo polymerization on substrates like polyethylene terephthalate (PET), leading to the formation of thin films that enhance surface properties such as hydrophobicity and chemical resistance. This application is significant for developing advanced materials with tailored surface characteristics .

Antimicrobial Properties

2.1 Disinfectant Applications

This compound exhibits notable antimicrobial properties, making it suitable for disinfecting surfaces in various settings, including agricultural facilities. Studies indicate that it can effectively reduce the presence of pathogens such as Escherichia coli and viruses like the Newcastle disease virus on treated surfaces, thereby improving biosecurity in livestock operations .

2.2 Mechanism of Action

The antimicrobial efficacy is attributed to its ability to disrupt the outer membrane of microbial cells, leading to cell lysis. This mechanism was confirmed through electron microscopy techniques, which revealed significant damage to pathogen membranes after treatment with the compound .

Personal Care Products

3.1 Hair Conditioning Compositions

In cosmetic formulations, this compound is utilized in hair conditioning products. Its organosilicon structure imparts conditioning benefits by forming a protective layer on hair strands, enhancing smoothness and manageability while reducing static and frizz .

3.2 Skin Care Formulations

Additionally, this compound can be found in skin care products due to its emollient properties, which help to moisturize and protect the skin barrier. Its compatibility with various formulations makes it a valuable ingredient in both leave-on and rinse-off products .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surface Modification | Acts as a silane coupling agent for bonding organic/inorganic materials | Enhanced adhesion and durability |

| Antimicrobial Disinfectant | Reduces pathogens on surfaces in agricultural settings | Long-lasting antimicrobial effect |

| Hair Conditioning | Used in formulations for hair care products | Improves hair smoothness and manageability |

| Skin Care | Incorporated into skin care formulations | Provides moisturizing effects |

Mécanisme D'action

The antimicrobial activity of HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The quaternary ammonium group also interacts with negatively charged components of the cell membrane, further enhancing its antimicrobial effect .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quaternary Ammonium Compounds

Structural and Functional Group Differences

The table below highlights key structural variations and functional group distinctions:

Key Observations:

- Alkyl Chain Length : Longer chains (e.g., C16 in HTAC and the target compound) enhance hydrophobicity, improving microbial membrane disruption but reducing aqueous solubility. Shorter chains (e.g., C12 in ) prioritize solubility over efficacy .

- Functional Groups: The triethoxysilyl group in the target compound enables covalent bonding to surfaces, distinguishing it from non-silylated QACs like HTAC or DDMMAC, which act primarily in solution .

- Amide vs. Ether Linkages : BDMMAC’s amide group enhances hydrogen bonding and stability in formulations, whereas the target compound’s ether-linked silane offers reactivity for surface grafting .

Performance and Application-Specific Comparisons

Antimicrobial Activity :

- The target compound’s silane group allows it to anchor to surfaces, providing long-lasting antimicrobial effects compared to non-immobilized QACs like HTAC, which leach over time .

- DDMMAC (C10 × 2) exhibits broader-spectrum biocidal activity due to optimized hydrophobic-lipophilic balance but lacks surface adhesion .

Environmental Persistence :

- Silylated QACs may persist longer on treated surfaces but show lower aquatic toxicity due to reduced leaching. In contrast, HTAC and DDMMAC are more mobile in water, raising ecotoxicity concerns .

Thermal and Chemical Stability :

- The amide group in (hexadecylamidopropyl)trimethylammonium chloride improves thermal stability in cosmetic formulations, while the triethoxysilyl group in the target compound degrades at high temperatures, releasing ethanol .

Commercial and Regulatory Considerations

- HTAC (CAS 112-02-7) : Widely used in detergents and DNA extraction, with well-documented toxicity profiles. Regulatory limits in the EU restrict concentrations to ≤0.1% in consumer products .

- BDMMAC : Approved for cosmetics under EU Regulation 1223/2009 but restricted in rinse-off products due to sensitization risks .

- Target Compound: Limited ecotoxicity data available; primarily used in industrial coatings under proprietary formulations (e.g., AEM 5772-2) .

Activité Biologique

Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride, commonly referred to as Si-QAC, is a quaternary ammonium compound that exhibits significant biological activity, particularly in antimicrobial and antiviral applications. This article reviews its biological properties, focusing on its effectiveness against various pathogens, mechanisms of action, and safety profile.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain (hexadecyl), which enhances its ability to interact with microbial membranes. The triethoxysilyl group facilitates binding to surfaces, creating a durable antimicrobial coating. Its molecular formula is CHClNOSi.

The antimicrobial activity of Si-QAC is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is supported by studies demonstrating significant reductions in bacterial viability upon exposure to Si-QAC-treated surfaces .

Efficacy Against Pathogens

Recent studies have highlighted the effectiveness of Si-QAC against a range of pathogens:

- Bacteria : In a study involving contaminated personal protective equipment (PPE), Si-QAC demonstrated a 115-fold reduction in bacterial counts after 30 minutes of exposure, maintaining its antimicrobial effects for up to 7 days .

- Viruses : The compound also showed significant antiviral activity, reducing influenza virus titers on treated surfaces. The effectiveness was noted even after artificial contamination, indicating its potential for long-lasting protective applications .

Study 1: Antimicrobial Efficacy on PPE

A research study evaluated the antimicrobial properties of Si-QAC when applied to PPE materials. The results indicated that PPE coated with Si-QAC significantly reduced both bacterial and viral loads compared to untreated controls. Specifically, the study reported:

| Pathogen | Initial Titer (CFU/mL or TCID50/mL) | Titer After Treatment (CFU/mL or TCID50/mL) | Reduction Factor |

|---|---|---|---|

| Salmonella | CFU/mL | CFU/mL | 115 |

| Influenza Virus | TCID50/mL | TCID50/mL | 1000 |

This study underscores the potential of Si-QAC as a surface disinfectant that provides sustained antimicrobial properties .

Study 2: Safety Profile Evaluation

The safety profile of Si-QAC has been assessed through various toxicity studies. Key findings include:

- Oral LD50 in rats: >5000 mg/kg (Toxicity Category IV)

- Dermal LD50 in rabbits: >2000 mg/kg (Toxicity Category III)

- Severe ocular toxicity observed in eye irritation tests (Toxicity Category I) .

These results indicate that while Si-QAC is effective as an antimicrobial agent, it possesses a relatively low toxicity profile when used appropriately.

Applications in Industry

Given its biological activity, this compound has found applications in various industries:

- Healthcare : Used in coatings for medical devices and PPE to prevent infection.

- Food Industry : Employed as a surface disinfectant in food processing environments.

- Household Products : Incorporated into cleaning agents for enhanced antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride, and how can purity be validated?

- Methodology : The compound is synthesized via quaternization of dimethylhexadecylamine with (3-chloropropyl)triethoxysilane. Key steps include controlling reaction temperature (60–80°C) and solvent selection (e.g., methanol or ethanol). Purity validation requires reverse-phase HPLC with a C18 column and mobile phases of acetonitrile/10 mM ammonium acetate (85:15 v/v) . Mass spectrometry (ESI-QTrap) confirms molecular integrity with m/z 496.3 ([M-Cl]⁺) .

Q. How is this compound characterized for surface modification applications?

- Methodology : Use FTIR to confirm siloxane bond formation (peaks at ~1100 cm⁻¹ for Si-O-Si) after immobilization on silica substrates. XPS quantifies surface nitrogen content (from quaternary ammonium) and silicon ratios to assess grafting efficiency. Contact angle measurements verify hydrophobicity changes post-modification .

Q. What are standard protocols for handling its reactivity with water?

- Methodology : Store in anhydrous methanol under inert gas (e.g., argon). For aqueous applications, pre-hydrolyze the triethoxysilyl group in acidic buffers (pH 4–5) to form silanol intermediates. Monitor hydrolysis kinetics via ²⁹Si NMR to avoid premature gelation .

Advanced Research Questions

Q. How does the compound’s phase-transfer catalytic efficiency vary with solvent polarity?

- Experimental Design : Compare reaction rates in biphasic systems (e.g., water/toluene) using a model reaction (e.g., nucleophilic substitution). Measure partitioning coefficients via UV-Vis spectroscopy and correlate with solvent polarity indices (e.g., Hansen parameters). Studies show enhanced catalysis in low-polarity solvents due to micelle formation (critical micelle concentration: ~0.1 mM) .

Q. What factors explain contradictory reports on its stability under thermal stress?

- Data Contradiction Analysis : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C, but discrepancies arise from residual solvents (e.g., methanol) accelerating degradation. Use Karl Fischer titration to quantify moisture and GC-MS to identify volatile byproducts (e.g., ethoxy silanes). Purity >95% (HPLC) minimizes side reactions .

Q. How can its interaction with silica nanoparticles be optimized for hybrid material synthesis?

- Methodology : Vary grafting density by adjusting reaction time (1–24 h) and precursor concentration (0.1–5 wt%). Zeta potential measurements track charge reversal (from negative to positive) as ammonium groups dominate. TEM confirms uniform monolayers at <2 wt%, while higher concentrations cause multilayer aggregation .

Q. What analytical challenges arise in quantifying trace amounts in environmental samples?

- Experimental Design : Solid-phase extraction (SPE) with C18 cartridges preconcentrates the compound from aqueous matrices. LC-MS/MS (MRM mode) achieves detection limits of 0.1 ppb, but matrix effects (e.g., humic acids) require isotopic internal standards (e.g., deuterated analogs) .

Q. How does pH influence its antimicrobial efficacy in biofouling studies?

- Advanced Analysis : At pH >7, the silanol group deprotonates, reducing adhesion to microbial membranes. Microplate assays (e.g., Alamar Blue) show a 50% reduction in biofilm formation at pH 5 compared to pH 9. Synergistic effects with Ag nanoparticles enhance biocidal activity under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.